![molecular formula C12H10FN3O2 B2499192 2-(4-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1416343-68-4](/img/structure/B2499192.png)
2-(4-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, also known as FHPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazolopyrazinone derivatives, which have been found to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
Neurokinin Receptor Antagonism
Fezolinetant acts as a neurokinin-3 receptor (NK3R) antagonist . NK3R is involved in regulating various physiological processes, including neurotransmission, hormone release, and thermoregulation. By blocking NK3R, Fezolinetant may have potential applications in treating conditions related to neurokinin signaling, such as menopausal hot flashes .
Menopausal Symptom Management
Menopausal symptoms, particularly hot flashes, can significantly impact a woman’s quality of life. Fezolinetant’s NK3R antagonism makes it a promising candidate for managing these symptoms. Clinical studies have explored its efficacy in reducing the frequency and severity of hot flashes during menopause .
Reproductive Endocrinology
Fezolinetant’s effects on luteinizing hormone (LH) secretion have drawn attention. It reversibly inhibits LH pulsatile secretion in ovariectomized ewes, suggesting a role in reproductive endocrinology. Further research may explore its potential in fertility treatments or hormonal regulation .
Cancer Research
While not extensively studied, Fezolinetant’s mechanism of action could be relevant in cancer research. Neurokinins play a role in tumor growth, angiogenesis, and metastasis. Investigating Fezolinetant’s impact on NK3R in cancer models may yield insights into novel therapeutic strategies .
Psychiatric Disorders
Neurokinins are implicated in mood regulation and stress responses. Fezolinetant’s ability to modulate NK3R may have implications for psychiatric disorders. Research exploring its effects on anxiety, depression, and stress-related behaviors could be valuable .
Drug Development
Fezolinetant’s unique chemical structure and receptor specificity make it an interesting scaffold for drug development. Medicinal chemists may explore modifications to enhance its selectivity, bioavailability, and safety profile. Potential therapeutic areas include women’s health, pain management, and central nervous system disorders .
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-7-hydroxy-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c13-8-3-1-7(2-4-8)9-5-10-12(18)14-6-11(17)16(10)15-9/h1-5,11,17H,6H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQXUXRDRPENCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)N1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.